Desthiobiotin-PEG3-Azide
Overview
Description
Desthiobiotin-PEG3-Azide is a complex organic compound with a unique structure that includes azido, ethoxy, and imidazolidinyl groups
Mechanism of Action
Target of Action
The primary target of N-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide, also known as Desthiobiotin-PEG3-Azide, is streptavidin . Streptavidin is a protein that has a high affinity for biotin, a vitamin that plays a key role in several biological processes. This compound is a single-ring, sulfur-free analog of biotin that binds to streptavidin with nearly equal specificity but less affinity than biotin .
Mode of Action
This compound interacts with streptavidin by binding to it. Its binding affinity is less than that of biotin, allowing for the competitive displacement of this compound with free biotin . This property is particularly useful in pull-down experiments with biological samples, as it allows for the specific elution of desthiobiotinylated proteins from streptavidin affinity resin .
Biochemical Pathways
It is known that the compound can be used to quantify cysteines in bacterial systems . This suggests that this compound may play a role in the regulation of cysteine-related pathways.
Pharmacokinetics
It is known that the compound is stable under normal biological conditions . Its bioavailability is likely influenced by its ability to bind to streptavidin and be competitively displaced by biotin .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve its interaction with streptavidin. By binding to streptavidin, this compound can be used to isolate specific proteins in a sample . This is particularly useful in research settings, where it can aid in the study of protein function and interactions.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of free biotin can affect the compound’s ability to bind to streptavidin . Additionally, the compound’s stability may be affected by temperature, as it is typically stored at -20°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Desthiobiotin-PEG3-Azide typically involves multiple steps. The starting materials often include ethylene glycol derivatives and azido compounds. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The use of advanced purification techniques like chromatography and crystallization is also common to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Desthiobiotin-PEG3-Azide can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azido group typically yields nitro compounds, while reduction yields amines.
Scientific Research Applications
Desthiobiotin-PEG3-Azide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its azido group, which can participate in click chemistry.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Comparison with Similar Compounds
Similar Compounds
Desthiobiotin-PEG3-Azide: shares similarities with other azido-containing compounds and imidazolidinyl derivatives.
4-Methoxyphenethylamine: Another compound with potential biological activity, used in the synthesis of various organic molecules.
Uniqueness
The uniqueness of this compound lies in its combination of azido, ethoxy, and imidazolidinyl groups, which confer distinct chemical reactivity and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N6O5/c1-15-16(23-18(26)22-15)5-3-2-4-6-17(25)20-7-9-27-11-13-29-14-12-28-10-8-21-24-19/h15-16H,2-14H2,1H3,(H,20,25)(H2,22,23,26)/t15-,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQVKRRASYKCEL-CVEARBPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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